![molecular formula C23H20N4O4S B2387602 1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1112026-84-2](/img/structure/B2387602.png)
1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5. The purity is usually 95%.
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Biological Activity
The compound 1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel chemical entity that incorporates both oxadiazole and thieno[3,2-d]pyrimidine moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Overview
The compound's structure can be broken down into two significant parts:
- Oxadiazole Ring : Known for its broad spectrum of biological activities.
- Thieno[3,2-d]pyrimidine Core : Associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of 1,3,4-oxadiazole showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli .
- The incorporation of aryl substituents in oxadiazole derivatives has been linked to enhanced antimicrobial efficacy .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of oxadiazole-containing compounds:
- The compound was found to inhibit cancer cell proliferation in vitro. For example, derivatives with a similar structure exhibited cytotoxicity against various cancer cell lines .
- Molecular docking studies suggested that these compounds could effectively bind to targets involved in cancer progression .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds with the oxadiazole structure have shown promise in this area:
- Specific derivatives demonstrated significant inhibition of pro-inflammatory cytokines in cell models .
- The thieno[3,2-d]pyrimidine component is also recognized for its anti-inflammatory properties .
Case Studies
A few notable case studies provide insight into the biological activity of related compounds:
- Study on Antimicrobial Activity :
- Anticancer Evaluation :
Data Tables
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes a thieno[3,2-d]pyrimidine core and oxadiazole moiety. Its molecular formula is C18H14ClF2N3O2, with a molecular weight of approximately 373.77 g/mol. The presence of halogen substituents such as chlorine and fluorine enhances its biological activity and solubility characteristics.
Anticancer Activity
Research indicates that compounds similar to 1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. Specifically, studies have shown that the incorporation of oxadiazole derivatives can enhance cytotoxicity against various cancer cell lines. For instance:
- Study on EGFR Inhibition : Compounds derived from similar structures have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells . The mechanism involves blocking the receptor's activation pathway.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The oxadiazole ring is known for contributing to the antibacterial and antifungal properties of various compounds. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of certain bacterial strains.
Structure-Based Drug Design
Recent advancements in structure-based drug design (SBDD) have utilized compounds with similar frameworks to develop new drugs targeting diseases like leishmaniasis and other parasitic infections . The structural versatility allows for modifications that can enhance efficacy and reduce side effects.
Case Study 1: Anticancer Efficacy
In a clinical study involving a series of thieno[3,2-d]pyrimidine derivatives, researchers found that modifications to the oxadiazole moiety significantly increased the compounds' cytotoxic effects against breast cancer cell lines. The study highlighted a derivative closely related to This compound , which showed an IC50 value lower than standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
A research team investigated the antimicrobial potential of several thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the oxadiazole group enhanced antibacterial activity compared to non-substituted analogs. This study supports the notion that structural modifications can lead to improved pharmacological profiles.
Properties
IUPAC Name |
6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-3-9-27-22(28)16-10-18-19(30-13-29-18)11-17(16)24-23(27)32-12-20-25-21(26-31-20)15-7-5-14(4-2)6-8-15/h3,5-8,10-11H,1,4,9,12-13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXWWDKGOOYMTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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